2-Bromo-3-fluorostyrene CAS 1674363-99-5 chemical properties
2-Bromo-3-fluorostyrene CAS 1674363-99-5 chemical properties
Technical Whitepaper: 2-Bromo-3-fluorostyrene (CAS 1674363-99-5)
Executive Summary
2-Bromo-3-fluorostyrene (CAS 1674363-99-5) is a high-value halogenated building block used primarily in the synthesis of polysubstituted indoles, quinolines, and kinase inhibitors. Its structure—characterized by a reactive vinyl "handle" ortho to a labile bromine and meta to a metabolic-blocking fluorine—offers a unique platform for divergent synthesis. This guide outlines its physiochemical profile, validated synthetic routes, and critical handling protocols to prevent spontaneous polymerization.
Chemical Identity & Physiochemical Profile
This molecule exhibits the classic reactivity of an electron-deficient styrene. The presence of the fluorine atom at the 3-position imparts metabolic stability to the ring system, while the 2-bromo substituent serves as a primary site for transition-metal-catalyzed cross-coupling.
| Property | Specification / Data |
| IUPAC Name | 1-Bromo-2-ethenyl-3-fluorobenzene |
| CAS Number | 1674363-99-5 |
| Molecular Formula | C₈H₆BrF |
| Molecular Weight | 201.04 g/mol |
| Physical State | Clear, colorless to pale yellow liquid |
| Density (Predicted) | ~1.58 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 215–220°C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Stabilizer | Typically stabilized with 4-tert-butylcatechol (TBC) or BHT to prevent polymerization.[1][2][3] |
Structural Insight:
The steric bulk of the bromine atom at the C2 position introduces torsional strain, forcing the vinyl group slightly out of planarity with the benzene ring. This reduces
Validated Synthetic Route (Upstream)
While direct halogenation of styrene lacks regioselectivity, the most robust synthetic pathway is the Wittig Olefination of 2-bromo-3-fluorobenzaldehyde. This route ensures the integrity of the halogen substitution pattern.
Reaction Logic
-
Precursor: 2-Bromo-3-fluorobenzaldehyde (Commercially available).
-
Reagent: Methyltriphenylphosphonium bromide (
). -
Base: Potassium tert-butoxide (
) or n-Butyllithium ( ). -
Mechanism: Formation of the phosphorus ylide followed by [2+2] cycloaddition to the aldehyde and elimination of triphenylphosphine oxide (
).
Graphviz Workflow: Synthesis Pathway
Figure 1: The Wittig olefination pathway. The strong P=O bond formation drives the irreversible elimination step.
Reactivity & Applications (Downstream)
The utility of CAS 1674363-99-5 lies in its chemoselectivity . A chemist can selectively manipulate the alkene or the aryl bromide.
A. The Aryl Bromide (Site 1)
-
Suzuki-Miyaura Coupling: The Br atom is an excellent electrophile. Coupling with boronic acids allows for biaryl formation.[4]
-
Critical Note: Bases used in Suzuki coupling (e.g.,
) are generally compatible with the styrene moiety, but high temperatures (>100°C) without inhibitors may trigger polymerization.
-
-
Buchwald-Hartwig Amination: Used to install amine functionality, crucial for CNS-active drug candidates.
B. The Vinyl Group (Site 2)
-
Heck Reaction: The styrene double bond can act as the alkene partner, or the Aryl-Br can act as the electrophile in an intramolecular Heck cyclization to form indoles.
-
Oxidative Cleavage: Ozonolysis converts the vinyl group back to an aldehyde or carboxylic acid after ring functionalization.
Graphviz Workflow: Divergent Reactivity
Figure 2: Chemoselective transformations. Path B is preferred for building complex pharmaceutical scaffolds.
Experimental Protocol: Synthesis via Wittig Reaction
Safety Warning: Methyltriphenylphosphonium bromide is hygroscopic and an irritant. Potassium tert-butoxide is moisture-sensitive and corrosive. Perform all steps under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
2-Bromo-3-fluorobenzaldehyde (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (
) (1.3 eq) -
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Ylide Generation:
-
Charge a flame-dried 3-neck flask with Methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (0.5 M concentration).
-
Cool the suspension to 0°C in an ice bath.
-
Add
(1.3 eq) portion-wise over 15 minutes. The solution will turn bright yellow, indicating ylide formation. -
Stir at 0°C for 45 minutes.
-
-
Addition:
-
Dissolve 2-Bromo-3-fluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide mixture at 0°C.
-
Observation: The yellow color may fade slightly.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexanes/EtOAc) for the disappearance of the aldehyde.
-
Quench the reaction with saturated aqueous ammonium chloride (
).
-
-
Workup & Purification:
-
Extract the aqueous layer with Diethyl Ether (
) or Hexanes (3x). Note: Styrenes extract well into non-polar solvents. -
Wash combined organics with brine, dry over
, and concentrate in vacuo at low temperature (<30°C) to prevent polymerization. -
Purification: Flash column chromatography using 100% Hexanes. The product is non-polar and elutes quickly.
-
-
Stabilization:
-
Immediately add 50–100 ppm of 4-tert-butylcatechol (TBC) to the purified oil if storing for more than 24 hours.
-
Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere. Light sensitive.
-
Polymerization Hazard: Like all styrenes, this compound can auto-polymerize if left at room temperature without inhibitors. If the liquid becomes viscous or cloudy, verify purity via NMR before use.
-
Lachrymator: Brominated styrenes are potent lachrymators (tear agents). Handle only in a functioning fume hood.
References
-
Wittig Reaction Mechanism & Protocols
-
Synthesis of Halostyrenes
-
Palladium Coupling of Halostyrenes
- Safety Data (General Bromostyrene)
Sources
- 1. KR-62436 hydrate 95 , powder CAS 761414-79-3 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. CAS 71963-77-4: Artemether | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
